molecular formula C24H27N3O6S2 B11424634 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B11424634
M. Wt: 517.6 g/mol
InChI Key: KNKFQOPAOROUME-UHFFFAOYSA-N
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Description

This compound is a pyrimidinone derivative featuring a 4-tert-butylphenyl sulfonyl group at the 5-position of the pyrimidinone ring and a 2,5-dimethoxyphenyl acetamide moiety linked via a sulfanyl bridge.

Properties

Molecular Formula

C24H27N3O6S2

Molecular Weight

517.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H27N3O6S2/c1-24(2,3)15-6-9-17(10-7-15)35(30,31)20-13-25-23(27-22(20)29)34-14-21(28)26-18-12-16(32-4)8-11-19(18)33-5/h6-13H,14H2,1-5H3,(H,26,28)(H,25,27,29)

InChI Key

KNKFQOPAOROUME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions to form the dihydropyrimidinone ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the dihydropyrimidinone intermediate reacts with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenylacetamide Moiety: This step involves the reaction of the sulfonylated dihydropyrimidinone with 2,5-dimethoxyphenylacetic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scaling up the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

This compound exhibits a range of biological activities that suggest potential applications in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. Studies have shown that similar pyrimidine compounds can effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated significant inhibition zones when testing these derivatives against common pathogens, highlighting their potential as antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Research indicates that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. For example, derivatives containing thioacetamide moieties have been reported to significantly reduce cell viability in human breast cancer cell lines (MCF-7), suggesting a promising avenue for further drug development.

Anti-inflammatory Effects

Evidence suggests that this compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in both in vitro and in vivo models. In animal studies, related compounds demonstrated a marked reduction in edema compared to control groups, indicating their potential utility in treating inflammatory diseases.

Antimicrobial Study

A comprehensive study evaluated the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, confirming their potential as effective antimicrobial agents.

Anticancer Activity

In a recent publication in Pharmaceutical Research, derivatives including thioacetamide moieties were shown to significantly reduce cell viability in human breast cancer cell lines (MCF-7). This finding suggests that these compounds warrant further investigation for their potential use as anticancer therapeutics.

Inflammation Model

In an animal model designed to assess inflammation, compounds related to this compound demonstrated a significant reduction in edema compared to control groups. This suggests their potential application in the treatment of inflammatory conditions.

Mechanism of Action

The mechanism by which 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide exerts its effects would depend on its specific application. Generally, it could act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

    Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are crucial for cellular functions.

Comparison with Similar Compounds

Structural Analog 1: N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide

Key Differences :

  • Substituent on the sulfonyl group : The tert-butyl group in the target compound is replaced with an ethyl group (C₂H₅).
  • Methoxy substitution pattern : The phenylacetamide moiety has 2,4-dimethoxy substituents instead of 2,5-dimethoxy.

Implications :

  • The ethyl group reduces steric bulk compared to tert-butyl, likely decreasing lipophilicity and altering metabolic stability.

Structural Analog 2: 2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide

Key Differences :

  • Pyrimidinone modifications: The 5-position substituent is acetamido-hydroxy instead of sulfonyl-tert-butylphenyl.
  • Phenylacetamide group : Features a 5-sulfamoyl and 2-methyl substitution rather than dimethoxy groups.

Implications :

  • The sulfamoyl group may confer distinct pharmacological properties, such as enhanced binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

General Trends in Structural Modifications

Feature Target Compound Analog 1 Analog 2
Sulfonyl Group 4-tert-butylphenyl 4-ethylphenyl N/A (acetamido-hydroxy)
Pyrimidinone Substitution 5-sulfonyl 5-sulfonyl 5-acetamido-4-hydroxy
Phenylacetamide Group 2,5-dimethoxy 2,4-dimethoxy 2-methyl-5-sulfamoyl
Lipophilicity High (tert-butyl) Moderate (ethyl) Low (hydroxy, sulfamoyl)
Potential Bioactivity Enzyme inhibition Enzyme inhibition Sulfonamide-targeted binding

Mechanistic and Pharmacological Implications

  • Steric Effects : The tert-butyl group in the target compound may hinder access to active sites compared to smaller substituents (e.g., ethyl), but improve pharmacokinetic properties like half-life .
  • The 2,5-substitution pattern may optimize spatial alignment in hydrophobic pockets .
  • Lumping Strategy Relevance: Compounds with sulfonyl-pyrimidinone cores and variable aryl substitutions (e.g., tert-butyl, ethyl, sulfamoyl) may be "lumped" for predictive modeling of physicochemical behaviors, though functional group differences necessitate individualized assessment .

Biological Activity

The compound 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide, also known by its CAS number 893789-83-8, belongs to a class of sulfanyl-heterocyclic acetamides. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research data.

The molecular formula of the compound is C23H23N3O6S2C_{23}H_{23}N_{3}O_{6}S_{2} with a molecular weight of approximately 501.6 g/mol. The structure features a pyrimidine ring substituted with a sulfonyl group and an acetamide moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC23H23N3O6S2
Molecular Weight501.6 g/mol
CAS Number893789-83-8

Research indicates that compounds with similar structural motifs may exhibit inhibitory effects on various kinases, which are critical in cellular signaling pathways. The inhibition of these enzymes can lead to reduced cellular proliferation and altered signaling cascades, making such compounds potential candidates for cancer therapy.

Antimicrobial Activity

The compound’s sulfanyl group may confer antimicrobial properties. Similar compounds have demonstrated varying degrees of activity against bacterial and fungal strains. For example, a related study reported a minimum inhibitory concentration (MIC) against cultured bacteria comparable to conventional antibiotics . Further exploration into the antimicrobial efficacy of this compound is warranted.

Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that certain derivatives do not exhibit significant cytotoxic effects at concentrations that inhibit target enzymes. This finding suggests a favorable therapeutic index for further development .

Case Studies and Research Findings

  • Inhibition of Kinases : A study demonstrated that compounds structurally similar to this acetamide displayed IC50 values in the low nanomolar range against various kinases, indicating strong inhibitory potential .
  • Antimicrobial Screening : In vitro studies on related sulfanyl compounds indicated effective inhibition against several pathogenic strains, with some achieving MIC values lower than those of standard treatments .
  • Cytotoxicity Evaluation : A recent evaluation showed that while some derivatives inhibited target enzyme activity significantly, they did not induce cytotoxicity in mammalian cell lines at tested concentrations .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?

The synthesis requires precise control of temperature (typically 60–100°C), solvent selection (e.g., DMF or THF for solubility), and reaction time (12–24 hours). Key steps include sulfonation of the pyrimidinone core and coupling via sulfanyl-acetamide linkage. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is essential. Analytical techniques like NMR and MS should confirm structural integrity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm), sulfonyl (δ ~3.2 ppm), and dimethoxyphenyl (δ ~3.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize sulfonation and coupling reactions to reduce by-products?

Apply factorial design to test variables:

FactorLevels
Temperature70°C, 90°C, 110°C
SolventDMF, DMSO, THF
CatalystPyridine, DMAP, None
Response surface methodology (RSM) identifies optimal conditions. For example, highlights DoE’s role in minimizing trial-and-error approaches .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding affinity to enzymes (e.g., kinases).
  • Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify reactive sites (e.g., sulfonyl group’s electrophilicity).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. emphasizes integrating computation with experimental validation .

Q. How should researchers resolve contradictory data in biological activity assays?

  • Dose-Response Curves : Test across a wider concentration range (nM–μM).
  • Orthogonal Assays : Validate enzyme inhibition via fluorescence-based and radiometric methods.
  • Meta-Analysis : Compare results under standardized conditions (pH, temperature). illustrates similar approaches for antibacterial agents .

Q. What methodologies are effective for studying metabolic stability in preclinical models?

  • In Vitro Hepatic Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS.
  • CYP450 Inhibition Assays : Identify metabolic pathways using recombinant enzymes.
  • In Vivo PK Studies : Measure plasma half-life in rodent models. Reference protocols from and .

Q. How can the mechanism of action against specific targets be elucidated?

  • Kinetic Studies : Determine KiK_i values via Lineweaver-Burk plots for enzyme inhibition.
  • Mutagenesis : Modify target residues (e.g., catalytic cysteines) to assess binding changes.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells. provides analogous strategies for anticancer agents .

Q. What best practices ensure reproducibility in multi-institutional studies?

  • Standardized Protocols : Detail solvent batches, equipment calibration, and purity thresholds.
  • Inter-Lab Validation : Share reference samples for NMR and HRMS.
  • Data Sharing Platforms : Use cloud-based tools (e.g., Benchling) for real-time collaboration. highlights chemical software’s role in data integrity .

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